Octinoxate

Descripción

Propiedades

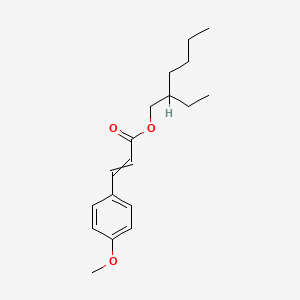

IUPAC Name |

2-ethylhexyl 3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-4-6-7-15(5-2)14-21-18(19)13-10-16-8-11-17(20-3)12-9-16/h8-13,15H,4-7,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGZDTIWKVFICR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025302 | |

| Record name | Octinoxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5466-77-3 | |

| Record name | 2-Ethylhexyl 4-methoxycinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5466-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octinoxate [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octinoxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Esterification via Acid Catalysis

The most common method for synthesizing octinoxate involves the esterification of 4-methoxycinnamic acid with 2-ethylhexanol in the presence of an acid catalyst. Sulfuric acid (H₂SO₄) is traditionally employed due to its high catalytic efficiency and low cost. The reaction proceeds via protonation of the carboxylic acid group, facilitating nucleophilic attack by the alcohol to form the ester bond.

Reaction Mechanism :

Typical conditions include refluxing at 120–140°C for 4–6 hours, achieving yields of 85–92%. Excess alcohol is used to drive the equilibrium toward ester formation, and molecular sieves or azeotropic distillation may be employed to remove water.

Enzymatic Esterification

To address environmental concerns associated with acid catalysts, lipase enzymes (e.g., Candida antarctica lipase B) have been utilized in non-aqueous media. This method offers advantages such as milder reaction conditions (30–60°C), reduced byproducts, and easier purification. Yields range from 70–80%, depending on solvent choice (e.g., tert-butanol or ionic liquids) and enzyme immobilization techniques.

Advanced Catalytic Systems and Optimization

Heterogeneous Acid Catalysts

Solid acid catalysts, such as sulfonated carbon or zeolites, have gained traction for their reusability and reduced corrosion risks. For example, sulfonated graphene oxide achieves 89% conversion at 100°C in 5 hours, with minimal catalyst leaching.

Ionic Liquid-Mediated Synthesis

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) act as dual solvents and catalysts, enhancing reaction rates and selectivity. Studies report 94% yield at 90°C within 3 hours, with the ionic liquid recyclable for up to five cycles without significant activity loss.

Industrial-Scale Production Processes

Continuous Flow Reactors

Modern facilities employ continuous flow systems to improve heat and mass transfer. A representative setup involves:

-

Reactor Type : Tubular plug-flow reactor

-

Conditions : 130°C, 2 MPa pressure, residence time of 30 minutes

-

Yield : 95% with 99% purity

Purification Techniques

Crude octinoxate is purified via vacuum distillation (0.1–1 kPa, 180–200°C) or recrystallization from ethanol. High-performance liquid chromatography (HPLC) analyses confirm purity levels >99.5%, meeting cosmetic-grade standards.

Comparative Analysis of Synthesis Methods

Table 1: Performance Metrics of Octinoxate Synthesis Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acid Catalysis | H₂SO₄ | 120–140 | 4–6 | 85–92 | 98–99 |

| Enzymatic | Lipase B | 30–60 | 24–48 | 70–80 | 95–97 |

| Heterogeneous | Sulfonated Carbon | 100 | 5 | 89 | 99 |

| Ionic Liquid | [BMIM][BF₄] | 90 | 3 | 94 | 99.5 |

| Continuous Flow | H₂SO₄ | 130 | 0.5 | 95 | 99.5 |

Análisis De Reacciones Químicas

Photodegradation and Photoisomerization

Octinoxate undergoes UV-induced degradation, primarily through isomerization and radical formation:

-

E/Z Isomerization : Exposure to sunlight converts the thermodynamically stable trans-isomer (E) to the cis-isomer (Z), reducing UV absorption efficiency . This isomerization is reversible in darkness but accelerates under UV exposure.

-

Radical Formation : Irradiation of octinoxate with avobenzone generates persistent free radicals detected via ESR spectroscopy, even after exposure ends . These radicals may contribute to oxidative stress in skin.

-

Singlet Oxygen Production : UV exposure triggers the formation of reactive singlet oxygen (¹O₂), which can induce DNA damage and anti-estrogenic effects .

Table 1: Key Photodegradation Products

Ozonation in Water Treatment

Octinoxate reacts rapidly with ozone (k = 5.25 × 10⁴ M⁻¹s⁻¹), primarily at the olefin group . Key findings include:

-

Transformation Products : Ozonolysis yields derivatives retaining the benzophenone core, which may retain UV-filtering activity and toxicity .

-

UV Absorbance Loss : Post-ozonation, octinoxate loses 90% of its UV-B absorption capacity, critical for environmental degradation studies .

Table 2: Ozonation Kinetics of UV Filters

| UV Filter | Rate Constant (M⁻¹s⁻¹) | Log Removal* |

|---|---|---|

| Octinoxate | 5.25 × 10⁴ | >2 |

| Oxybenzone | 3.80 × 10² (neutral) | ~1 |

| Octocrylene | 1.58 | <1 |

| *Typical ozone dose: 1–5 mg/L . |

Chlorination in Swimming Pools

In chlorinated water, octinoxate forms chlorinated intermediates:

-

Mutagenic Byproducts : Chlorination at pH 7–8 produces weakly mutagenic compounds detectable in Salmonella typhimurium assays .

-

pH Dependency : Reaction rates and byproduct profiles vary with pH, with higher chlorine doses accelerating degradation .

Hydrolysis and Metabolic Pathways

Octinoxate undergoes enzymatic and non-enzymatic hydrolysis:

-

In Vivo Metabolism : Rats dermally exposed to octinoxate excreted 4-methoxycinnamic acid (4-MCA) and 4′-methoxyacetophenone (4′-MAP) as major metabolites . These metabolites showed higher systemic concentrations than the parent compound.

-

Hepatocyte Clearance : Rapid clearance in rat hepatocytes (t₁/₂ ≤3.16 min) compared to humans (t₁/₂ ≤48 min) suggests species-specific metabolic rates .

Biochemical Interactions

-

AhR Modulation : Octinoxate indirectly activates the aryl hydrocarbon receptor (AhR) by inhibiting CYP1A1 (IC₅₀ ≈1 µM) and CYP1B1 (IC₅₀ ≈586 nM), enzymes critical for detoxification . This disruption alters gene expression linked to xenobiotic metabolism and skin integrity.

-

Endocrine Effects : Octinoxate exhibits weak estrogenic activity in vitro, though plasma concentrations in humans remain below cytotoxic thresholds .

Mechanochemical Complexation

Octinoxate forms inclusion complexes with β-cyclodextrin (β-CD) via mechanochemical synthesis:

Aplicaciones Científicas De Investigación

Photoprotection in Sunscreens

Mechanism of Action:

Octinoxate functions as a UV filter by absorbing UVB radiation, which is critical for preventing skin damage. Its efficacy is enhanced when combined with other sunscreen agents, providing broad-spectrum protection against both UVA and UVB rays.

Research Findings:

A study highlighted that octinoxate can modulate aryl hydrocarbon receptor (AhR) signaling pathways, influencing the expression of cytochrome P450 enzymes in keratinocytes. This interaction suggests potential implications for skin metabolism and integrity under UV exposure .

Endocrine Disruption Studies

Health Implications:

Research has raised concerns regarding octinoxate's potential to act as an endocrine disruptor. A review of multiple studies indicated that while systemic absorption of octinoxate does not show significant adverse effects on thyroid or reproductive hormone levels, there is a need for further investigation into its long-term health impacts .

Case Studies:

- A clinical trial assessed the systemic absorption of various sunscreen ingredients, including octinoxate, revealing that a significant percentage of participants had detectable plasma concentrations after application .

- Another study indicated hormonal effects observed in animal models, prompting further scrutiny into the safety of octinoxate in consumer products .

Environmental Impact

Marine Ecosystems:

Octinoxate has been implicated in coral reef degradation. Research indicates that this compound contributes to coral bleaching, adversely affecting marine biodiversity . Specific studies have documented its photodegradation leading to toxic byproducts that harm aquatic life.

Regulatory Actions:

Due to its environmental impact, certain regions have banned sunscreens containing octinoxate to protect marine ecosystems. For instance, Key West and Hawaii have implemented such bans based on scientific evidence linking these chemicals to coral health deterioration .

Pharmacological Research

Potential Therapeutic Applications:

Emerging research suggests that octinoxate may have implications beyond photoprotection. Investigations into its biochemical interactions have opened avenues for exploring its role in drug delivery systems and therapeutic formulations .

Cosmetic Formulations

Stability and Efficacy:

In cosmetic science, octinoxate's stability under various conditions is crucial for formulating effective products. Studies have examined its photochemical behavior when combined with other sunscreen agents like avobenzone, focusing on how these interactions influence the overall efficacy of sun protection formulations .

Table 1: Summary of Research Findings on Octinoxate

Table 2: Pharmacokinetics of Octinoxate

| Application Method | Maximum Plasma Concentration (ng/mL) | Time to Peak Concentration (hours) |

|---|---|---|

| Nonaerosol Spray | 7.9 | 8 |

| Pump Spray | 5.2 | 8 |

Mecanismo De Acción

Octinoxate acts as a chemical filter by absorbing UV-B radiation and converting it into less harmful energy, such as heat . This process involves the excitation of electrons within the octinoxate molecule, which then release the absorbed energy as heat, preventing the UV-B radiation from penetrating the skin . Octinoxate primarily accumulates in the outermost layer of the epidermis, where it exerts its photoprotective effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Oxybenzone

- UV Profile: Broad-spectrum UV-A/B (280–355 nm), often combined with octinoxate for enhanced protection .

- Safety: Like octinoxate, oxybenzone is a potent endocrine disruptor, altering thyroid hormone levels and estrogenic activity . Both compounds are banned in Hawaii due to coral toxicity .

- Environmental Impact : Oxybenzone induces coral larval deformation at concentrations as low as 62 parts per trillion .

Avobenzone

- UV Profile: Primarily UV-A (320–400 nm), often stabilized with octinoxate for photostability .

- Efficacy: Degrades rapidly under sunlight unless stabilized, unlike octinoxate, which has moderate UV-B specificity .

- Toxicity : Avobenzone increases the T3/T4 thyroid hormone ratio in zebrafish and upregulates genes linked to hypothalamic-pituitary-thyroid axis disruption .

Octocrylene

- UV Profile : UV-B absorber with high lipophilicity (logP = 7.1), often used to stabilize avobenzone .

- Safety: Less hydrophilic than octinoxate, leading to bioaccumulation. Toxicity is reduced in mixtures with TiO₂ nanoparticles due to adsorption effects .

Homosalate

- UV Profile: UV-B filter with similar efficacy to octinoxate but lower photostability.

- Safety: Classified as a hormone disruptor, though with weaker evidence compared to octinoxate .

Sinapic Acid Esters (Novel Analogues)

- UV Profile: Mimic octinoxate’s UV-B absorption but with enhanced antioxidant properties. For example, sinapic acid ester 1 retains 82% absorbance after 1 hour of UV exposure vs. 75% for octinoxate .

- Safety: Preliminary data suggest reduced endocrine disruption due to natural phenolic structures .

Methoxycinnamate Derivatives (F2G and FG)

- UV Profile: Structurally analogous to octinoxate, with overlapping UV-B absorption spectra but distinct peak wavelengths .

- Applications : Proposed as biodegradable alternatives with similar efficacy .

Data Tables

Table 1: Key Properties of Octinoxate and Comparators

Table 2: Regulatory Status and Maximum Concentrations

| Compound | FDA Approval | EU Maximum Concentration | Environmental Bans |

|---|---|---|---|

| Octinoxate | Yes | 10% | Hawaii, Palau |

| Oxybenzone | Yes | 6% | Hawaii, Key West |

| Octocrylene | Yes | 10% | None |

Critical Analysis of Research Findings

- Efficacy vs. Safety Trade-offs: Octinoxate’s high UV-B efficacy is counterbalanced by its endocrine-disrupting effects, whereas sinapic acid esters offer comparable UV protection with fewer toxicological risks .

- Environmental Persistence: Octinoxate and oxybenzone are detected in 85% of coral reef samples, driving bans in ecologically sensitive regions .

- Innovative Formulations: TiO₂ nanoparticles reduce octinoxate toxicity by adsorbing the compound, though long-term ecological impacts remain unclear .

Actividad Biológica

Octinoxate, also known as octyl methoxycinnamate (OMC), is a widely used organic compound found primarily in sunscreens and various cosmetic products. Its primary function is to absorb UV-B radiation, thereby protecting the skin from harmful effects associated with sun exposure. This article delves into the biological activity of octinoxate, examining its mechanisms of action, potential toxicological effects, and environmental impacts based on diverse research findings.

Octinoxate functions as a photoprotective agent , primarily absorbing UV-B rays. Its mechanism involves:

- Absorption of UV Radiation : Octinoxate absorbs UV-B radiation, converting it into less harmful energy, which helps in minimizing DNA damage caused by sunlight exposure .

- Reduction of p53 Protein Expression : It has been shown to reduce the expression of the p53 protein, which is involved in the cellular response to DNA damage, thereby enhancing skin tolerance to UV exposure .

- Distribution in Skin Layers : The compound accumulates in the outermost layer of the epidermis, providing localized protection against UV radiation .

Toxicological Effects

Despite its protective benefits, octinoxate has raised concerns regarding its biological activity and potential toxicity:

- Endocrine Disruption Potential : Research utilizing the ToxCast/Tox21 database indicates that octinoxate exhibits low intrinsic biological activity concerning endocrine disruption. Most observed activities occurred at concentrations significantly higher than those typically found in human plasma .

- Systemic Absorption : A clinical trial assessed systemic absorption of octinoxate after sunscreen application. Results indicated that a significant percentage of participants had plasma concentrations exceeding 0.5 ng/mL, a threshold associated with low cancer risk. However, concentrations remained elevated for several days post-application .

Table 1: Plasma Concentrations of Octinoxate

| Day | Percentage of Participants Exceeding 0.5 ng/mL |

|---|---|

| 1 | 75% (n = 18/24) |

| 4 | 75% (n = 18/24) |

| 7 | 90% (n = 18/20) |

Impact on Marine Ecosystems

Octinoxate is also implicated in environmental toxicity:

- Effects on Marine Life : Studies have shown that octinoxate can be a potent photo-toxicant to marine microalgae species like Chlorella. Exposure to this compound under light conditions significantly disrupts photosynthetic activity and increases reactive oxygen species (ROS) generation, leading to cellular damage .

- Coral Bleaching : The presence of octinoxate in aquatic environments has been linked to coral bleaching phenomena, which poses risks to marine biodiversity and ecosystem stability .

Case Studies and Research Findings

- Clinical Study on Systemic Absorption :

- Toxicological Assessment on Algae :

- Comparative Analysis with Other UV Filters :

Q & A

Q. What analytical methods are recommended for quantifying Octinoxate in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used, with stability-indicating methods validated per ICH guidelines. Key parameters include:

- Column : C18 (5 µm, 250 × 4.6 mm)

- Mobile phase : Methanol/water (85:15 v/v)

- Detection : UV at 310 nm

- Validation : Linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (recovery 98–102%) . Methodology tip: Employ a factorial design (e.g., 24-run full factorial) to optimize resolution and robustness, accounting for interactions between variables like pH and flow rate .

Q. How is Octinoxate characterized for regulatory compliance in drug development?

Characterization includes:

- Purity verification : NMR, mass spectrometry, and HPLC against pharmacopeial standards (USP/EP).

- Traceability : Batch-specific certificates of analysis (CoA) with impurity profiles (e.g., residual solvents ≤ 0.1%) . Methodology tip: Cross-validate results with orthogonal techniques (e.g., FTIR for functional group confirmation) to meet ANDA requirements .

Q. What are the standard safety thresholds for Octinoxate in cosmetic formulations?

Regulatory limits include:

- EU/Canada/Japan : ≤10% in sunscreens.

- FDA : ≤7.5% due to endocrine disruption concerns . Methodology tip: Use in vitro assays (e.g., ER/AR binding tests) to assess endocrine activity at sub-regulatory concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in endocrine disruption data for Octinoxate?

Conflicting results (e.g., estrogenic activity in rodents vs. null effects in human cells) require:

- Dose-response meta-analysis : Compare NOAELs (No Observed Adverse Effect Levels) across species.

- In silico modeling : Use tools like CompTox to predict receptor binding affinities . Example finding: Octinoxate showed AR antagonism in zebrafish (EC₅₀ = 30 µM) but not in human cell lines, highlighting species-specific sensitivities .

Q. What experimental designs are optimal for assessing Octinoxate’s environmental toxicity?

Use aquatic models (e.g., zebrafish embryos) with endpoints:

- Acute toxicity : LC₅₀ (lethal concentration for 50% of organisms).

- Chronic effects : Thyroid hormone levels (T3/T4 ratio), gene expression (e.g., deio2, tshβ) . Methodology tip: Include thrαa-/- mutants to isolate thyroid receptor-mediated effects .

Q. How can Quality by Design (QbD) principles improve Octinoxate method validation?

Apply QbD steps:

- Critical Quality Attributes (CQAs) : Accuracy, precision, detection limit.

- Design of Experiments (DoE) : Use a 20-run factorial design to assess robustness (e.g., pH ± 0.2, temperature ± 5°C) . Case study: A 24-run design resolved co-elution of Octinoxate and DAHHB by optimizing mobile phase composition .

Q. What strategies mitigate confounding factors in human epidemiological studies on Octinoxate?

- Cohort design : Stratify by exposure source (sunscreens vs. lip balms).

- Biomarker correction : Normalize urinary Octinoxate levels against creatinine.

- Co-exposure analysis : Control for UV filters like oxybenzone using multivariate regression .

Methodological Recommendations

- For analytical studies : Prioritize DOE over one-factor-at-a-time (OFAT) approaches to capture variable interactions .

- For toxicity assays : Combine in vitro (cell-based ER/AR assays) and in vivo (zebrafish) models to address species-specific disparities .

- For regulatory compliance : Align impurity profiling with USP <1225> guidelines for method validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.